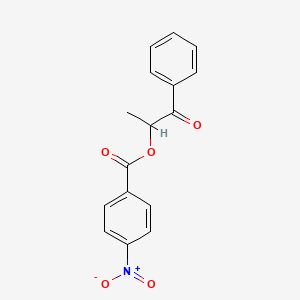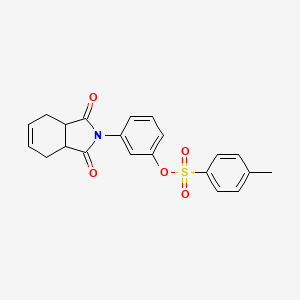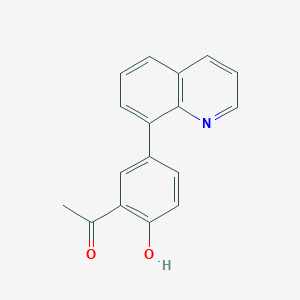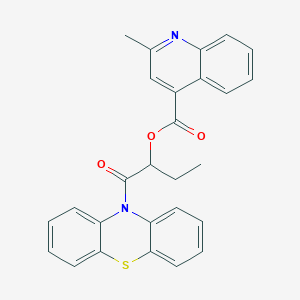![molecular formula C15H18ClNO3 B4007881 methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)
methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate
Overview
Description
Methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0975211 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate and similar compounds have been studied for their crystal structures, revealing insights into hydrogen bonding and molecular conformations. For instance, research on anticonvulsant enaminones detailed the crystal structures, emphasizing the cyclohexene rings' sofa conformations and the significant disorder of carbomethoxy groups caused by rotation around the C–C(OOC) single bond (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Reactions
The compound has been a subject in the synthesis of spirocyclopropane anellated heterocyclic carboxylates and other derivatives, showcasing the chemical versatility and reactivity of cyclopropylidenacetate and related structures (Meijere et al., 1989). Another study focused on the synthesis and anticonvulsant activity of enaminones, furthering understanding of structure-activity correlations (Scott et al., 1993).
Anticancer Activity
Exploration into the modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate led to the synthesis of compounds with potent HDACIs activity, some showing expected anticancer activity. This research indicates the compound's potential in developing new therapeutic agents (Rayes et al., 2019).
Molecular Docking and Biological Studies
Molecular docking and vibrational, structural, electronic, and optical studies on derivatives of this compound have contributed to understanding their potential biological activities and interactions with biological targets. Such studies suggest these compounds may inhibit Placenta growth factor (PIGF-1), indicating good biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Properties
IUPAC Name |
methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-15(19)13(10-4-2-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h6-10,13H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPBWZRSJRJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)


![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)
![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)


![2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4007864.png)
![N,N'-dimethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007868.png)


